molecular formula C13H14F3NO B2960459 N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide CAS No. 2361642-94-4

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide

Cat. No.: B2960459
CAS No.: 2361642-94-4
M. Wt: 257.256
InChI Key: KFRYZAAQASBECV-UHFFFAOYSA-N
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Description

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-yl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzaldehyde and isopropylamine.

    Formation of Intermediate: The aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with isopropylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine reacts with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(Trifluoromethyl)phenyl]ethyl]prop-2-enamide
  • N-[2-[4-(Trifluoromethyl)phenyl]methyl]prop-2-enamide

Uniqueness

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-4-11(18)17-12(2,3)9-5-7-10(8-6-9)13(14,15)16/h4-8H,1H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRYZAAQASBECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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